Quinolizidin-2-ylmethylamine

Medicinal Chemistry GPCR Ligands Amide Bond Formation

Flexible acyclic amines often suffer from high conformational entropy penalties, complicating rational drug design. Quinolizidin-2-ylmethylamine (CAS 152812-43-6) offers a rigid quinolizidine framework with a tertiary bridgehead nitrogen and a primary aminomethyl group for precise spatial orientation in receptor binding pockets. - Validated building block: reacts with indole-3-carboxylic acid chloride to yield N-(quinolizidin-2-ylmethyl)indole-3-carboxamide (55% yield). - Enables selective GPCR ligand development (serotonin/melatonin) and subtype-selective cholinergic probes. - Available as a research-grade intermediate with reliable global logistics.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 152812-43-6
Cat. No. B8428209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolizidin-2-ylmethylamine
CAS152812-43-6
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCN2CCC(CC2C1)CN
InChIInChI=1S/C10H20N2/c11-8-9-4-6-12-5-2-1-3-10(12)7-9/h9-10H,1-8,11H2
InChIKeyVRUOSNOYPOITTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolizidin-2-ylmethylamine: Bicyclic Amine Scaffold Overview


Quinolizidin-2-ylmethylamine (CAS 152812-43-6), also referred to as (octahydro-2H-quinolizin-1-yl)methanamine, is a saturated bicyclic amine featuring a tertiary bridgehead nitrogen within a quinolizidine framework . With a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol, this compound presents a primary aminomethyl group attached to the quinolizidine ring system, positioning it as a versatile building block for constructing alkaloid-like scaffolds and receptor-targeted ligands . Its rigid bicyclic architecture confers distinct conformational constraints that differentiate it from simpler monocyclic amines in medicinal chemistry applications.

Quinolizidin-2-ylmethylamine: Substitution Limitations


Quinolizidine-based compounds exhibit widely divergent biological profiles based on subtle structural modifications. Substitution at the aminomethyl position of quinolizidin-2-ylmethylamine directly determines receptor subtype selectivity, as evidenced by comparative studies showing that different quinolizidine alkaloid types display distinct nicotinic versus muscarinic acetylcholine receptor binding preferences [1]. Furthermore, stereochemical configuration significantly impacts pharmacological outcomes: antiarrhythmic activity among 14 structurally related quinolizidine derivatives varied substantially, with only select compounds surpassing reference drugs quinidine and lidocaine in potency [2]. These structure-activity divergences preclude simple in-class substitution without rigorous comparative validation.

Quinolizidin-2-ylmethylamine: Procurement Evidence


Indole Carboxamide Conjugation Efficiency

Quinolizidin-2-ylmethylamine (designated D12) reacts with indole-3-carboxylic acid chloride to yield N-(eq-quinolizidin-2-ylmethyl)indole-3-carboxamide as a white solid with a reported isolated yield of 55% [1]. This demonstrates the compound's direct utility in constructing conformationally constrained amide derivatives relevant to serotonin and melatonin receptor ligand development. The defined reaction outcome provides a reproducible synthetic benchmark absent for many non-commercial quinolizidine amines.

Medicinal Chemistry GPCR Ligands Amide Bond Formation

Nicotinic vs. Muscarinic Receptor Selectivity

In competitive radioligand displacement assays comparing multiple quinolizidine alkaloid structural types, distinct receptor selectivity patterns emerged. The α-pyridone-containing alkaloids N-methylcytisine and cytisine demonstrated highest affinities at nicotinic acetylcholine receptors, whereas several other quinolizidine alkaloid structural classes exhibited preferential muscarinic receptor binding [1]. While direct data for quinolizidin-2-ylmethylamine are not reported in this study, this class-level evidence establishes that the quinolizidine scaffold's substitution pattern is a critical determinant of receptor subtype selectivity.

Neuropharmacology Cholinergic Receptors Selectivity Profiling

Antiarrhythmic Potency of Quinolizidine Derivatives

A panel of 14 quinolizidine derivatives structurally related to lupinine and cytisine were evaluated for antiarrhythmic effects on isolated guinea pig heart tissues in direct comparison to reference drugs quinidine and lidocaine. While quinolizidin-2-ylmethylamine itself was not among the tested compounds, the study provides class-level evidence of profound potency variation: compounds 7, 9, and 19 demonstrated antiarrhythmic activity exceeding both quinidine and lidocaine, while other structurally similar derivatives showed only moderate or negligible effects [1]. This structure-activity divergence underscores that antiarrhythmic efficacy cannot be inferred from quinolizidine class membership alone.

Cardiovascular Pharmacology Ion Channel Modulation Antiarrhythmic Agents

Selective Glycosidase Inhibition

A series of structurally novel polyhydroxylated quinolizidines derived from D-glycals were evaluated for glycosidase inhibitory activity. Among the synthesized compounds, several demonstrated selectivity for specific glycosidase enzymes rather than broad-spectrum inhibition [1]. This class-level evidence demonstrates that the quinolizidine scaffold, when appropriately functionalized, can achieve enzyme subtype selectivity—a property not inherent to monocyclic amine glycosidase inhibitors which often exhibit pan-inhibitory profiles.

Carbohydrate Chemistry Glycosidase Inhibitors Enzyme Selectivity

Conformational Rigidity of Bicyclic Scaffold

The quinolizidine ring system in quinolizidin-2-ylmethylamine exists as a conformationally constrained bicyclic framework where the bridgehead nitrogen locks the two fused six-membered rings into defined spatial arrangements [1]. This contrasts with flexible acyclic amines or monocyclic piperidines, which adopt multiple low-energy conformations in solution. The rigid scaffold enables predictable presentation of the aminomethyl group for receptor interactions, reducing entropic penalties upon binding and potentially enhancing target engagement fidelity [2].

Structural Biology Conformational Analysis Scaffold Design

Antihypertensive Activity via Ganglionic Blockade

Quinolizidinylalkylamine derivatives have been evaluated for antihypertensive activity through ganglionic blockade mechanisms. In a comparative study using cat nictitating membrane response to preganglionic sympathetic nerve stimulation, a quinolizidinylalkylamine (designated compound II) demonstrated potency 1.2 times that of mecamylamine, a well-characterized ganglionic blocker [1]. While quinolizidin-2-ylmethylamine itself was not the specific compound tested, this class-level evidence establishes that the quinolizidine scaffold can be engineered to produce quantifiable potency advantages over established pharmacological comparators in autonomic nervous system applications.

Cardiovascular Pharmacology Autonomic Nervous System Ganglionic Blockers

Quinolizidin-2-ylmethylamine: Key Application Scenarios


GPCR Ligand Synthesis via Amide Conjugation

Quinolizidin-2-ylmethylamine is directly applicable as a building block for constructing indole carboxamide derivatives targeting serotonin, melatonin, or other GPCR receptor families. The validated reaction with indole-3-carboxylic acid chloride yielding N-(eq-quinolizidin-2-ylmethyl)indole-3-carboxamide at 55% isolated yield provides an established synthetic entry point for medicinal chemistry programs [3]. This application is particularly relevant for projects requiring rigid amine scaffolds that present the basic nitrogen center in a defined spatial orientation for receptor binding pocket complementarity.

Selective Cholinergic Receptor Probes

Based on class-level receptor binding evidence showing that quinolizidine alkaloid structural class determines nicotinic versus muscarinic acetylcholine receptor selectivity [3], quinolizidin-2-ylmethylamine serves as a foundational scaffold for developing receptor subtype-selective probes. Procurement of this specific amine enables systematic exploration of how substitution at the aminomethyl position influences cholinergic receptor subtype engagement—a key consideration for neurological disorder research programs where off-target muscarinic or nicotinic activity must be carefully controlled.

Enzyme-Selective Glycosidase Inhibitor Development

The quinolizidine scaffold's demonstrated capacity for achieving glycosidase enzyme selectivity, as opposed to broad-spectrum inhibition typical of simpler amine-based inhibitors [3], positions quinolizidin-2-ylmethylamine as a valuable starting material for developing selective glycosidase inhibitors. This application is particularly relevant for metabolic disease and lysosomal storage disorder programs where selective inhibition of specific glycosidase isoforms is therapeutically desirable and off-target enzyme inhibition would be detrimental.

Fragment-Based Drug Discovery and Lead Optimization

The conformationally constrained bicyclic framework of quinolizidin-2-ylmethylamine reduces the conformational entropy penalty upon target binding compared to flexible acyclic amines [3][4]. This property makes the compound a strategic choice for fragment-based screening libraries and structure-guided lead optimization campaigns where predictable spatial presentation of the primary amine functionality facilitates computational docking and rational design. Procurement of this scaffold is indicated for programs prioritizing binding efficiency metrics and ligand efficiency optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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